molecular formula C9H9NO2 B2498852 4-Hydroxy-5-methoxy-2-methylbenzonitrile CAS No. 1780743-22-7

4-Hydroxy-5-methoxy-2-methylbenzonitrile

Cat. No. B2498852
CAS RN: 1780743-22-7
M. Wt: 163.176
InChI Key: HJKBKQJTEMLZMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical processes, including ring opening followed by ring closure reactions, and optimization of reaction conditions to achieve high yields and purity. For example, the novel compound HMBPP was synthesized from 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile through specific reactions, showcasing the intricate methods used in synthesizing similar benzonitrile derivatives (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives is typically established through spectral data and quantum chemical calculations. For instance, the structure of HMBPP was determined using various spectral analyses and quantum studies, highlighting the complex nature of these compounds' molecular structures (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Benzonitrile derivatives undergo various chemical reactions, including oxidation processes. The oxidation of methoxy- and/or methyl-substituted benzenes to quinones and phenols has been examined, showing the reactive nature of these compounds under specific conditions (Orita et al., 1989).

Physical Properties Analysis

The physical properties of benzonitrile derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. While specific data on 4-Hydroxy-5-methoxy-2-methylbenzonitrile is not available, studies on similar compounds suggest that these properties are crucial for determining the compound's applications and handling requirements.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other chemicals, are key aspects of benzonitrile derivatives. For example, the electrophilic reactivity of certain benzonitrile compounds has been thoroughly investigated, indicating their potential in various chemical reactions and applications (Cottyn et al., 2009).

Scientific Research Applications

Corrosion Inhibition

4-Hydroxy-5-methoxy-2-methylbenzonitrile derivatives show promising results as corrosion inhibitors. For instance, 2-aminobenzene-1,3-dicarbonitriles, a related compound, has been reported to exhibit significant corrosion inhibition properties on mild steel in acidic environments. These inhibitors are effective due to their adsorption on metal surfaces, as demonstrated through electrochemical and surface examinations (Verma, Quraishi, & Singh, 2015).

Synthetic Chemistry

In synthetic chemistry, derivatives of 4-Hydroxy-5-methoxy-2-methylbenzonitrile are utilized in various synthesis processes. For example, an efficient synthesis route for 1-chloro-6-methoxy-isoquinolin-3-ol and its derivatives involves the carboxylation of 4-methoxy-2-methylbenzonitrile, highlighting its utility in complex organic syntheses (Zheng, Wang, Scola, & D'Andrea, 2009).

Polymer Science

In polymer science, derivatives of 4-Hydroxy-5-methoxy-2-methylbenzonitrile are used for synthesizing functional polymers. A study has shown the synthesis of new derivatives by reacting resorcinol or phloroglucinol with 4-methoxy-2-nitrobenzenediazonium chloride, yielding compounds with significant absorption properties (Xi, Basset, & Vogl, 1984).

Drug Synthesis

In the pharmaceutical industry, derivatives of 4-Hydroxy-5-methoxy-2-methylbenzonitrile are used in drug synthesis. For instance, 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, a related compound, is used in the synthesis of Gefitinib, a drug used in cancer treatment (Jin, Chen, Zou, Shi, & Ren, 2005).

Safety and Hazards

The safety information available indicates that “4-Hydroxy-5-methoxy-2-methylbenzonitrile” has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

4-hydroxy-5-methoxy-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-3-8(11)9(12-2)4-7(6)5-10/h3-4,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKBKQJTEMLZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-5-methoxy-2-methylbenzonitrile

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